N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of hydrazides and triazoles.
- The compound’s molecular formula is C23H20N6O4S .
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: , is a chemical compound with a complex structure.
Preparation Methods
- Synthetic Routes :
- DMAT can be synthesized through a multistep process involving condensation reactions.
- One common synthetic route involves the reaction of 2,4-dihydroxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate.
- The intermediate then undergoes cyclization with thiosemicarbazide to yield DMAT.
- Reaction Conditions :
- The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or methanol).
- Acidic or basic catalysts may be employed.
- Industrial Production :
- DMAT is not produced industrially on a large scale due to its specialized applications.
Chemical Reactions Analysis
- Reactions :
- DMAT can participate in various chemical reactions:
- Oxidation : DMAT can be oxidized to form its corresponding oxo compound.
- Reduction : Reduction of DMAT yields the corresponding hydrazine derivative.
- Substitution : DMAT can undergo nucleophilic substitution reactions.
- DMAT can participate in various chemical reactions:
- Common Reagents and Conditions :
- Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride.
- Substitution: React DMAT with suitable nucleophiles (e.g., alkyl halides).
- Major Products :
- Oxidation produces the oxo compound.
- Reduction leads to the hydrazine derivative.
Scientific Research Applications
- Chemistry :
- DMAT serves as a building block for designing novel compounds due to its unique structure.
- It can be modified to create derivatives with specific properties.
- Biology and Medicine :
- DMAT exhibits antitumor activity by inhibiting enzymes involved in polyamine biosynthesis.
- It has potential as an anticancer agent.
- Industry :
- Limited industrial applications, but research continues to explore its potential.
Mechanism of Action
- Targets and Pathways :
- DMAT inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.
- Polyamines play essential roles in cell growth and proliferation.
- By inhibiting ODC, DMAT disrupts polyamine homeostasis, affecting cancer cells.
- Further studies are needed to elucidate additional pathways.
Comparison with Similar Compounds
- Similar Compounds :
- DMAT shares structural features with other hydrazides and triazoles.
- Its unique combination of phenolic, triazole, and sulfanyl moieties distinguishes it.
- Similar compounds include hydrazides and triazoles with diverse substituents.
Properties
Molecular Formula |
C25H23N5O4S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S/c1-16-3-8-19(9-4-16)30-24(17-6-11-21(34-2)12-7-17)28-29-25(30)35-15-23(33)27-26-14-18-5-10-20(31)13-22(18)32/h3-14,31-32H,15H2,1-2H3,(H,27,33)/b26-14+ |
InChI Key |
HMAORCPFQUMNNU-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.